5-(Fmoc-amino)pyridine-2-carboxamidoxime
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Overview
Description
5-(Fmoc-amino)pyridine-2-carboxamidoxime is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a pyridine ring. This compound is primarily used in organic synthesis, particularly in the field of peptide synthesis, due to the Fmoc group’s ability to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of 5-(Fmoc-amino)pyridine-2-carboxamidoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Fmoc-amino)pyridine-2-carboxamidoxime undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.
Scientific Research Applications
5-(Fmoc-amino)pyridine-2-carboxamidoxime has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and the development of peptide-based drugs.
Medicine: Utilized in the design of therapeutic peptides and as a building block for drug discovery.
Industry: Applied in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Fmoc-amino)pyridine-2-carboxamidoxime primarily involves the protection and deprotection of amine groups. The Fmoc group protects the amine during synthetic steps and can be removed under basic conditions to reveal the free amine for further reactions. This allows for the stepwise assembly of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl):
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent for Fmoc protection.
tert-Butyloxycarbonyl (Boc) group: An alternative protecting group used in peptide synthesis.
Uniqueness
5-(Fmoc-amino)pyridine-2-carboxamidoxime is unique due to its specific structure, which combines the Fmoc protecting group with a pyridine ring. This structure allows for specific applications in peptide synthesis and other areas of organic chemistry, providing versatility and efficiency in synthetic processes .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c22-20(25-27)19-10-9-13(11-23-19)24-21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,27H,12H2,(H2,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKOBADJPPKHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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